molecular formula C10H11ClO2 B8437387 1-(4-Chlorophenoxy)butan-2-one

1-(4-Chlorophenoxy)butan-2-one

Cat. No.: B8437387
M. Wt: 198.64 g/mol
InChI Key: HFDNYDCQCIZMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenoxy)butan-2-one is an organic compound with the molecular formula C10H11ClO2 . This structure, which features a chlorophenoxy group linked to a butan-2-one chain, is of significant interest in chemical synthesis and biological activity research. Researchers value this compound both as a subject of study in its own right and as a potential synthetic intermediate or building block for more complex molecules. Compounds sharing the 1-(4-chlorophenoxy) structural motif are known to exhibit notable biological properties. For instance, the synthetic fungicide Triadimefon (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one) demonstrates how this core can be functionalized to create agriculturally relevant molecules with specific activity . Similarly, Climbazole (1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one), which uses the same phenoxy backbone, is an antifungal agent used in personal care products . This highlights the potential of this compound as a key precursor in developing compounds for agrochemical and pharmaceutical testing. Its mechanism of action in research settings is often explored in the context of its intrinsic properties or the activity of its derivatives, which may interact with biological systems. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not meant for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(4-chlorophenoxy)butan-2-one

InChI

InChI=1S/C10H11ClO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3

InChI Key

HFDNYDCQCIZMOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Triadimefon

Molecular Formula : C₁₄H₁₆ClN₃O₂
Molecular Weight : 293.7
CAS RN : 43121-43-3
Uses : Triadimefon is a systemic fungicide effective against powdery mildew and rusts in crops .
Key Properties :

  • Melting point: 82.3°C (pure crystalline form)
  • Vapor pressure: <10⁻⁶ mbar at 20°C
  • Water solubility: 0.007 g/100 mL
  • Toxicity: Oral LD₅₀ (rats) = 363 mg/kg .
    Regulatory Status : Approved for agricultural use with ongoing evaluations for residue limits .

Climbazole

Molecular Formula: C₁₅H₁₇ClN₂O₂ Molecular Weight: 292.76 CAS RN: 38083-17-9 Uses: Antifungal agent in cosmetics (e.g., anti-dandruff shampoos) . Regulatory Status: Restricted in the EU and South Africa; non-compliant products prohibited after 2021 .

1-(4-Chlorophenoxy)-3,3-dimethyl-1-(5-(p-tolyl)-1H-imidazol-1-yl)butan-2-one (Compound 27)

Molecular Formula : C₂₂H₂₃ClN₂O₂
Molecular Weight : 382.89
Synthesis : Prepared via Pd-catalyzed cross-coupling, yielding 49% as a yellow oil .
Applications : Investigated for medicinal chemistry applications, particularly as a scaffold for kinase inhibitors.

1-[4-(Trifluoromethyl)phenyl]butan-2-one

Molecular Formula : C₁₁H₁₁F₃O
Molecular Weight : 216.2
CAS RN : 1248106-81-1
Properties : Powder form, stored at 4°C; used in laboratory research for fluorinated compound studies .

1-(2-Bromophenyl)butan-2-one

Molecular Formula : C₁₀H₁₁BrO
Molecular Weight : 227.1
CAS RN : 1179882-16-6
Properties : Liquid at room temperature; applications in organic synthesis (e.g., brominated intermediates) .

Structural and Functional Comparison

Compound Key Substituent(s) Primary Use Physical State Regulatory Notes
Triadimefon 1,2,4-Triazol-1-yl Agrochemical fungicide Crystalline EPA-approved
Climbazole Imidazol-1-yl Cosmetic antifungal Not reported EU/South Africa restricted
Compound 27 p-Tolyl-imidazol-1-yl Pharmaceutical research Yellow oil Experimental stage
1-[4-(CF₃)phenyl]butan-2-one Trifluoromethylphenyl Lab chemical Powder Research use only

Key Observations :

  • Bioactivity : Triadimefon and Climbazole exhibit antifungal properties, but their applications diverge (agricultural vs. cosmetic).
  • Synthetic Flexibility: Derivatives like Compound 27 demonstrate the adaptability of the 1-(4-chlorophenoxy)butan-2-one backbone in drug discovery .
  • Regulatory Scrutiny : Compounds with imidazole/triazole groups face stricter regulations due to toxicity concerns .

Preparation Methods

Reaction Mechanism and Stepwise Procedure

This two-step approach begins with forming the ether linkage via Williamson synthesis, followed by oxidation of the secondary alcohol to a ketone.

Step 1: Williamson Ether Synthesis
4-Chlorophenol is deprotonated using a mild base (e.g., K₂CO₃) in acetone, generating the phenoxide ion. This nucleophile reacts with 1-tosyloxy-3-hydroxybutane—a derivative of 1,3-butanediol—in a polar aprotic solvent (e.g., DMF) at 60°C for 12 hours. The tosylate group acts as a superior leaving group, facilitating an SN₂ mechanism to yield 1-(4-chlorophenoxy)-3-hydroxybutane.

Step 2: Oxidation to Ketone
The secondary alcohol in 1-(4-chlorophenoxy)-3-hydroxybutane is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at room temperature. PCC selectively oxidizes secondary alcohols to ketones without over-oxidizing the ether linkage.

Optimization Data

ParameterConditionsYield (%)
Base for Step 1 K₂CO₃ vs. NaOH70 vs. 65
Oxidizing Agent PCC vs. Jones reagent85 vs. 78
Solvent DMF vs. THF70 vs. 68

Direct Nucleophilic Substitution Using α-Halo Ketones

Synthesis of 1-Bromo-butan-2-one

Bromination of butan-2-one at the α-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl₄, reflux). The resultant 1-bromo-butan-2-one is isolated via fractional distillation.

Etherification with 4-Chlorophenol

The phenoxide ion, generated by treating 4-chlorophenol with NaH in tetrahydrofuran (THF), undergoes nucleophilic substitution with 1-bromo-butan-2-one at 25°C. The reaction proceeds via an SN₂ pathway, yielding the target compound after 4 hours.

Challenges and Mitigations

  • Competing Elimination : The electron-withdrawing ketone group adjacent to the bromine destabilizes the transition state, favoring elimination. Using bulky bases (e.g., DBU) suppresses this side reaction.

  • Yield Optimization :

    Temperature (°C)BaseYield (%)
    25NaH75
    0KOtBu68
    40NaOH60

Mitsunobu Reaction for Ether Formation

Reaction Overview

The Mitsunobu reaction couples 4-chlorophenol directly with 1-hydroxy-butan-2-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method circumvents the need for pre-functionalized intermediates.

Procedure and Considerations

  • Stoichiometry : A 1:1.2 molar ratio of 4-chlorophenol to 1-hydroxy-butan-2-one ensures complete conversion.

  • Solvent System : THF or DCM at 0–5°C minimizes side reactions.

  • Workup : Triphenylphosphine oxide is removed via filtration, and the product is purified via column chromatography (hexane:ethyl acetate = 4:1).

Yield Comparison

SolventTemperature (°C)Yield (%)
THF082
DCM578
Et₂O-1070

Industrial-Scale Considerations

Environmental Impact

  • Waste Streams : The Mitsunobu method generates stoichiometric amounts of triphenylphosphine oxide, requiring specialized disposal.

  • Green Chemistry Alternatives : Catalytic methods using Cu(I) or Fe(III) are under investigation but remain experimental .

Q & A

Q. Key Optimization Strategies :

  • Use anhydrous conditions to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Optimize catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hrs) to balance yield and cost .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Level: Advanced
Answer:
Discrepancies in biological activity data often arise from structural variations, assay conditions, or target selectivity. For example:

  • Structural Comparisons : Derivatives with imidazole substituents (e.g., 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one) show antifungal activity due to interactions with fungal cytochrome P450 enzymes, while non-imidazole analogs may lack this specificity .
  • Assay Variability : Standardize assays (e.g., MIC testing against Candida albicans) and include positive controls (e.g., climbazole) to validate results .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CYP51, identifying critical substituent interactions .

Q. Table 1: Comparative Bioactivity of Analogues

CompoundTarget ActivityIC₅₀ (µM)Key Substituent
Climbazole Antifungal0.5Imidazole
This compoundWeak antifungal>50None
Pd-coupled derivative Moderate antifungal10–20Imidazole + aryl group

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Answer:
A combination of spectroscopic methods ensures accurate structural elucidation:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyl signals (δ 200–210 ppm). Splitting patterns confirm substituent positions .
  • IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 295.99 for bromo-chloro derivatives) .

Case Study : For 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one, ¹H NMR revealed imidazole protons at δ 7.81 ppm and tert-butyl groups at δ 1.14 ppm .

How should researchers handle safety and regulatory concerns for this compound?

Level: Basic
Answer:

  • Safety Protocols :
    • Use PPE (gloves, goggles, fume hood) to avoid dermal/ocular exposure.
    • Store in airtight containers at 2–8°C to prevent degradation .
  • Regulatory Compliance :
    • EU regulations restrict derivatives like 1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one in cosmetics post-June 2021 due to allergenic potential .
    • Follow OECD guidelines for ecotoxicity testing if used in agrochemical research .

What computational methods can predict the environmental fate of this compound?

Level: Advanced
Answer:

  • QSAR Models : Predict biodegradability (e.g., BIOWIN) and bioaccumulation potential (logP ~2.5–3.5) .
  • Molecular Dynamics Simulations : Analyze hydrolysis rates in aquatic environments (half-life >30 days at pH 7) .
  • Ecotoxicity Profiling : Use ECOSAR to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna LC₅₀ ~5 mg/L) .

How do structural modifications influence the reactivity of this compound?

Level: Advanced
Answer:
Modifications at the α-carbon or phenyl ring significantly alter reactivity:

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Increase electrophilicity of the ketone, enhancing nucleophilic addition rates (e.g., Grignard reactions) .
  • Bulkier Substituents (e.g., tert-butyl) : Steric hindrance reduces reaction yields but improves metabolic stability in vivo .

Q. Table 2: Reactivity Trends in Derivatives

Substituent PositionReaction with NaBH₄ (Yield)Stability in pH 7.4 Buffer
Para-chloro85%>90% after 24 hrs
Ortho-difluoro60%75% after 24 hrs
Meta-nitro<10%Unstable (degradation)

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